molecular formula C10H14ClNO B2397224 [(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride CAS No. 2343964-14-5

[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride

Cat. No.: B2397224
CAS No.: 2343964-14-5
M. Wt: 199.68
InChI Key: RSVZILKVTHIBLZ-IYPAPVHQSA-N
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Description

“[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2343964-14-5 . It has a molecular weight of 199.68 . The IUPAC name for this compound is ( (2R,3R)-3-phenylazetidin-2-yl)methanol hydrochloride .


Synthesis Analysis

The synthesis of such compounds often involves the resolution of enantiomers . This process can be accomplished by using different solvents and resolving agents . For example, tartaric acid can be used as a resolving agent . The precipitated salts from the resolution process are usually new modifications, not simple mixtures of the diastereoisomeric salt pair .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c12-7-10-9 (6-11-10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m0./s1 . The InChI key is RSVZILKVTHIBLZ-IYPAPVHQSA-N .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

  • Enantioselective Acylation of Alcohols : The paper by Li et al. (2007) investigates the acylation of alcohols with β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase. This study demonstrates the highly enantioselective ring opening of β-lactams with methanol, resulting in the preparation of β-lactams and β-amino esters with high enantiomeric excess. This process is critical for developing specific pharmaceutical and chemical compounds (Li, Lähitie, Päiviö, & Kanerva, 2007).

  • Chromatographic Analysis : A study by Kong et al. (1980) focuses on the combined effects of pH and octylamine hydrochloride concentration in methanol-water eluents in reversed-phase liquid chromatography. This research provides insights into how different chemical compounds, including [(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride, might behave in various chromatographic conditions, which is essential for pharmaceutical and chemical analysis (Kong, Sachok, & Deming, 1980).

  • Structural and Mechanistic Insights : The research by Anga et al. (2014) provides structural and mechanistic insights into substituted perimidines. This includes the study of compounds related to this compound, which helps in understanding its chemical reactions and potential applications in various fields, such as organic synthesis and drug development (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).

  • Catalytic Asymmetric Addition : The study by Wang et al. (2008) evaluates enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes. This research sheds light on the potential of this compound derivatives in catalysis, which is significant for synthetic chemistry and drug design (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

[(2R,3R)-3-phenylazetidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-10-9(6-11-10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVZILKVTHIBLZ-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](N1)CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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